molecular formula C7H11ClN2O B3237537 (R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride CAS No. 1391595-31-5

(R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride

Cat. No.: B3237537
CAS No.: 1391595-31-5
M. Wt: 174.63 g/mol
InChI Key: AAEYKSBZCYPJCO-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyridine ring, an amino group, and an ethanol moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride typically involves the reaction of pyridine derivatives with amino alcohols. One common method includes the reduction of pyridine-2-carboxylic acid followed by amination and subsequent hydrochloride salt formation. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride and catalysts to facilitate the amination process.

Industrial Production Methods: In industrial settings, the production of ®-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride may involve large-scale batch reactions with stringent control over reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to optimize the production process.

Types of Reactions:

    Oxidation: ®-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

    Oxidation: Pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid derivatives.

    Reduction: Various amino alcohol derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

®-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways.

Comparison with Similar Compounds

    Pyridine-2-carboxylic acid: Shares the pyridine ring structure but lacks the amino and ethanol groups.

    2-Aminoethanol: Contains the amino and ethanol moieties but lacks the pyridine ring.

    Pyridine-2-amine: Features the pyridine ring and amino group but lacks the ethanol moiety.

Uniqueness: ®-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride is unique due to its combination of a pyridine ring, an amino group, and an ethanol moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2R)-2-amino-2-pyridin-2-ylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c8-6(5-10)7-3-1-2-4-9-7;/h1-4,6,10H,5,8H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEYKSBZCYPJCO-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)[C@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride
Reactant of Route 2
(R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride
Reactant of Route 3
(R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride
Reactant of Route 4
(R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride
Reactant of Route 5
(R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride
Reactant of Route 6
(R)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride

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